molecular formula C9H14N4O4 B14377364 Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate CAS No. 88669-74-3

Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate

Cat. No.: B14377364
CAS No.: 88669-74-3
M. Wt: 242.23 g/mol
InChI Key: WEMZHSOQQNOEBX-UHFFFAOYSA-N
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Description

Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a complex structure that includes a tetrazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
  • Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate

Uniqueness

Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate is unique due to the presence of the tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it distinct from other esters that do not contain this ring structure.

Properties

CAS No.

88669-74-3

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

methyl 3-[5-(2-ethoxy-2-oxoethyl)tetrazol-1-yl]propanoate

InChI

InChI=1S/C9H14N4O4/c1-3-17-9(15)6-7-10-11-12-13(7)5-4-8(14)16-2/h3-6H2,1-2H3

InChI Key

WEMZHSOQQNOEBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=NN1CCC(=O)OC

Origin of Product

United States

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